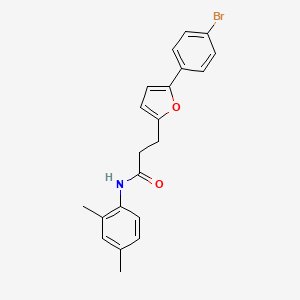
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the 4-bromophenyl-2-furyl intermediate: This step involves the coupling of 4-bromophenyl and 2-furyl groups under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Amidation reaction: The intermediate is then reacted with 2,4-dimethylphenylamine to form the final propanamide compound. This step typically requires the use of coupling reagents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-(4-Chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide
- 3-(5-(4-Methylphenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide
- 3-(5-(4-Fluorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to similar compounds with different substituents.
Propiedades
Número CAS |
853330-61-7 |
|---|---|
Fórmula molecular |
C21H20BrNO2 |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
3-[5-(4-bromophenyl)furan-2-yl]-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20BrNO2/c1-14-3-10-19(15(2)13-14)23-21(24)12-9-18-8-11-20(25-18)16-4-6-17(22)7-5-16/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,24) |
Clave InChI |
BJHAOEKFVJUUHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


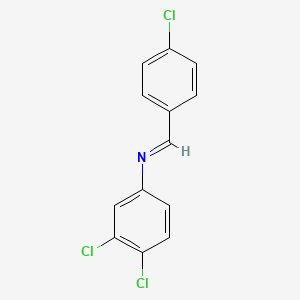
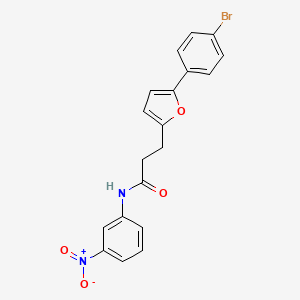

![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15077137.png)
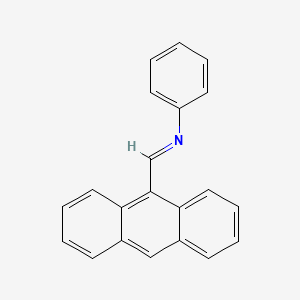
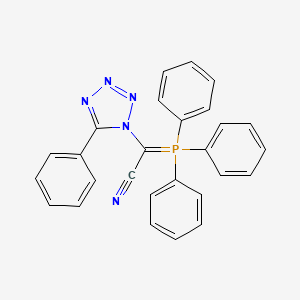
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)
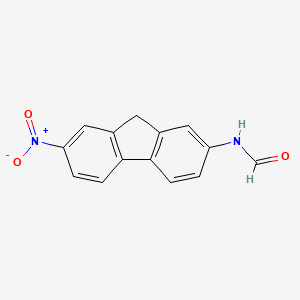
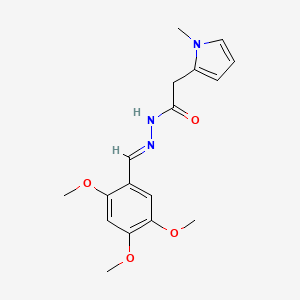
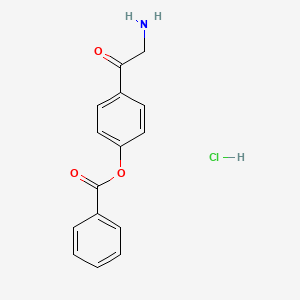
![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)
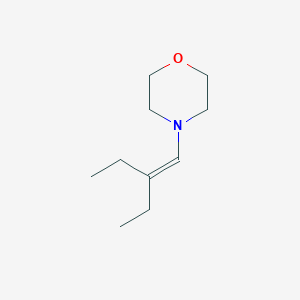
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
